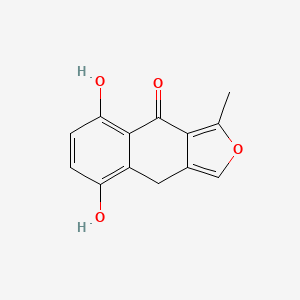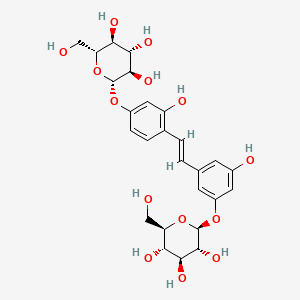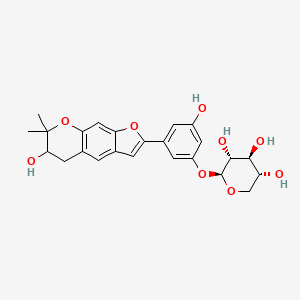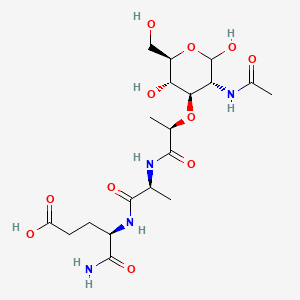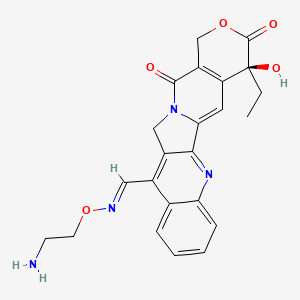
Namitecan
Übersicht
Beschreibung
Namitecan is a small molecule drug that has been used in trials studying the treatment of solid tumors . It is a potent topoisomerase I inhibitor with antitumor properties . It is a hydrophilic derivative of camptothecin, a class of drugs that are widely prescribed and effective anticancer drugs .
Molecular Structure Analysis
Namitecan is a heterocyclic compound with a planar pentacyclic ring structure. This includes a pyrrolo [3,4-beta]-quinoline moiety (rings A, B, and C), a conjugated pyridone moiety (ring D), and one chiral center at position 20 within the alpha-hydroxy lactone ring with (S) configuration (the E-ring) . Its molecular formula is C23H22N4O5 .Physical And Chemical Properties Analysis
Namitecan has an average molecular weight of 434.452 and a mono-isotopic mass of 434.159019824 . It is a hydrophilic compound, which means it has the ability to mix with or dissolve in water .Wissenschaftliche Forschungsanwendungen
1. Antitumor and Antiangiogenic Effects in Pediatric Sarcoma Namitecan has demonstrated promising preclinical efficacy in pediatric sarcoma models. It exhibits curative efficacy at well-tolerated doses in several pediatric sarcoma models, likely due to its antiangiogenic effects. This includes the downregulation of proangiogenic factors like VEGF, bFGF, and chemokines such as CCL-2 and CXCL16. Its combination with other antiangiogenic agents like bevacizumab and sunitinib further enhances its antitumor effects (Cassinelli et al., 2012).
2. Pharmacokinetics and Pharmacodynamics for Clinical Development Namitecan's pharmacokinetic (PK) and pharmacodynamic (PD) profiles have been studied to guide its clinical development. Its clearance rate and long terminal half-life support the feasibility of flat dosing. A significant correlation exists between its exposure and hematological effects, leading to specific dosing recommendations for different regimens (Joerger et al., 2015).
3. Efficacy in Pediatric Tumors of the Nervous System Namitecan has been evaluated against pediatric tumor models of the nervous system, including neuroblastoma, PNET, and medulloblastoma. It showed variable cellular sensitivity and was effective in several xenograft models, highlighting its potential in pediatric oncology. Combination studies with platinum agents indicated a significant enhancement of antitumor activity (Meco et al., 2012).
4. Overcoming Drug Resistance in Squamous Cell Carcinoma Namitecan was found to be effective against tumor models resistant to other camptothecins like topotecan. It overcomes resistance mechanisms like slow proliferation and target downregulation, attributed to its pharmacokinetic behavior. This suggests its potential use in treating resistant forms of squamous cell carcinoma (Zuco et al., 2010).
5. Synergistic Antitumor Activity with Cetuximab in Squamous Cell Carcinoma Namitecan, in combination with cetuximab, exhibited synergistic antitumor effects in squamous cell carcinoma models. This synergy results from the cooperative inhibition of EGFR expression and is particularly effective in models with high EGFR gene copy numbers. This finding highlights its potential in combination therapies (de Cesare et al., 2013).
6. Potential for Tumor-Targeted Therapy with RGD-Peptide Conjugates Research on conjugates of Namitecan with RGD-peptides, which act as α(v)β₃ integrin ligands, has shown potential for tumor-targeted therapy. These conjugates exhibited high receptor affinity, systemic stability, and potent cytotoxic activity, indicating a promising approach to targeted cancer treatment (Dal Pozzo et al., 2010)
7. Clinical Safety and Preliminary Antitumor Activity Clinical trials have demonstrated the safety and preliminary antitumor activity of Namitecan in patients with heavily pretreated solid malignancies. Its pharmacokinetics supported flat dosing either on a 2 out of 3 weeks or a 3-weekly regimen, with neutropenia being the dose-limiting toxic effect. Promising antitumor responses were observed in various cancer types, indicating its potential for clinical use (Joerger et al., 2015).
8. Novel Analytical Approach for Namitecan A novel analytical approach, the "Inverted Chirality Columns Approach (ICCA)," was developed for Namitecan, enabling the identification and quantitation of trace enantiomers in highly enriched samples. This advancement in analytical methodology is significant for the pharmacological profiling and quality control of Namitecan (Badaloni et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Namitecan is currently undergoing clinical development . It has shown promising results in preclinical trials, exhibiting remarkable antitumor efficacy in a large panel of human tumor xenografts . Future clinical development will likely focus on optimizing dosing regimens and further evaluating its efficacy in various types of cancer .
Eigenschaften
IUPAC Name |
(19S)-10-[(E)-2-aminoethoxyiminomethyl]-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c1-2-23(30)17-9-19-20-15(11-27(19)21(28)16(17)12-31-22(23)29)14(10-25-32-8-7-24)13-5-3-4-6-18(13)26-20/h3-6,9-10,30H,2,7-8,11-12,24H2,1H3/b25-10+/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTISPLPBBHVSU-UVOOVGFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)/C=N/OCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190707 | |
| Record name | Namitecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Namitecan | |
CAS RN |
372105-27-6 | |
| Record name | Namitecan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372105276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Namitecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12124 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Namitecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAMITECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X34Z8N66T3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



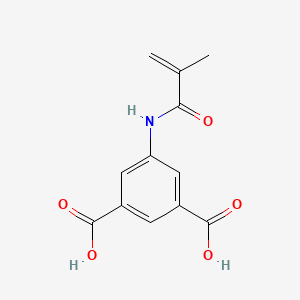
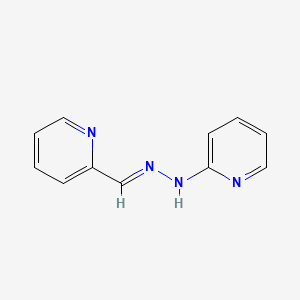
![4,6-Dimethyl-N-[(E)-1-pyridin-2-ylethylideneamino]pyrimidin-2-amine](/img/structure/B1676848.png)
![2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B1676849.png)
![1-Quinolin-5-yloxy-3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1676850.png)

![(5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1676854.png)
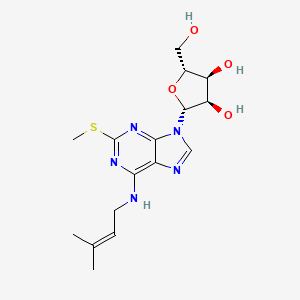
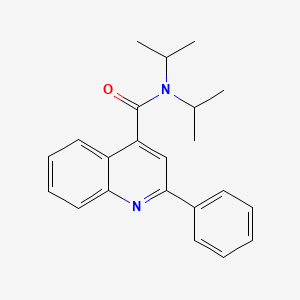
![Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B1676858.png)
